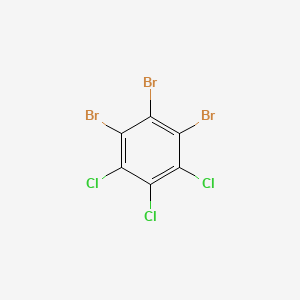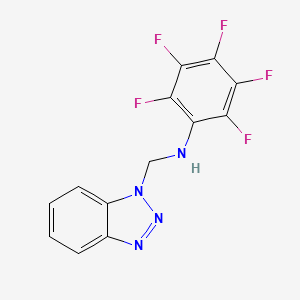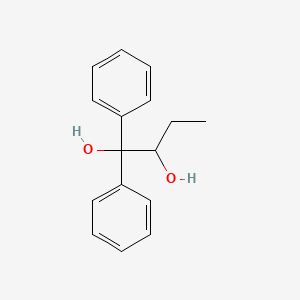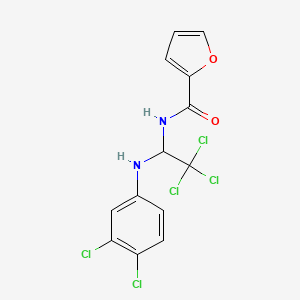![molecular formula C16H15N5O2S B15078631 2-ethoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B15078631.png)
2-ethoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that features a phenol group, a triazole ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with a halogenated pyridine derivative.
Formation of the Phenol Group: The phenol group can be introduced through a substitution reaction involving a suitable phenol derivative.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenol and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenol and pyridine derivatives.
Applications De Recherche Scientifique
2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and pyridine rings, which are common in bioactive molecules.
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Biochemistry: Potential use as a probe or ligand in biochemical assays due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole and pyridine rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, thereby modulating the activity of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-4-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- 2-Ethoxy-4-(((3-Mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- 2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)anisole
Uniqueness
2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of both the triazole and pyridine rings in a single molecule provides a versatile scaffold for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H15N5O2S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N5O2S/c1-2-23-14-8-11(5-6-13(14)22)9-18-21-15(19-20-16(21)24)12-4-3-7-17-10-12/h3-10,22H,2H2,1H3,(H,20,24)/b18-9+ |
Clé InChI |
ANGBTSMQJMNSQJ-GIJQJNRQSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B15078554.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B15078577.png)
![4-{[(E)-4-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078578.png)
![N-[(E)-but-2-enyl]-4-methylaniline](/img/structure/B15078586.png)
![11-[(4-Chlorophenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15078587.png)

![ethyl 4-({[(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15078592.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B15078607.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078611.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078621.png)
![3-(4-chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B15078622.png)

